molecular formula C21H17NO2S3 B14403647 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole CAS No. 88264-15-7

4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole

Cat. No.: B14403647
CAS No.: 88264-15-7
M. Wt: 411.6 g/mol
InChI Key: BEGVWUYNCRZVJP-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxyphenyl and thiophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a nucleophilic substitution reaction involving a thiol and a suitable leaving group on the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines (if nitro groups are present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole: Lacks the methoxy groups, which may affect its chemical and biological properties.

    4,5-Bis(4-chlorophenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole: Contains chlorophenyl groups instead of methoxyphenyl groups, potentially altering its reactivity and applications.

Uniqueness

4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and interactions with biological targets.

Properties

CAS No.

88264-15-7

Molecular Formula

C21H17NO2S3

Molecular Weight

411.6 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfanyl-1,3-thiazole

InChI

InChI=1S/C21H17NO2S3/c1-23-16-9-5-14(6-10-16)19-20(15-7-11-17(24-2)12-8-15)27-21(22-19)26-18-4-3-13-25-18/h3-13H,1-2H3

InChI Key

BEGVWUYNCRZVJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)SC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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